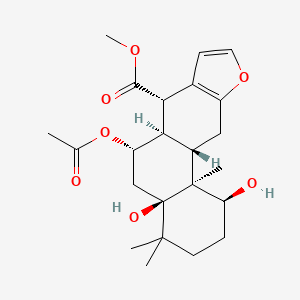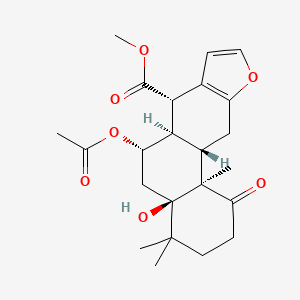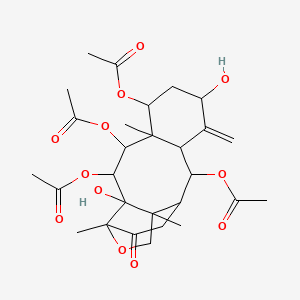
Colelomycerone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Colelomycerone A is a natural product belonging to the class of cyclopentadienones. It is a colorless crystal with notable biological activities, including antibacterial, antiviral, and some anti-tumor properties . This compound is derived from certain fungi and has a molecular formula of C17H18O6 and a molecular weight of 318.32 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The detailed synthetic routes for Colelomycerone A are not widely disclosed. it is typically obtained through extraction and purification from fungi . The process involves isolating the compound from fungal cultures, followed by purification using chromatographic techniques.
Industrial Production Methods: The compound is primarily produced in research laboratories for scientific studies rather than on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: Colelomycerone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed:
Applications De Recherche Scientifique
Colelomycerone A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of cyclopentadienones.
Biology: It is studied for its biological activities, including antibacterial, antiviral, and anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer.
Mécanisme D'action
The mechanism of action of Colelomycerone A involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Inhibiting bacterial and viral enzymes: This leads to the disruption of essential metabolic processes in pathogens.
Inducing apoptosis in tumor cells: This involves the activation of apoptotic pathways, leading to programmed cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Cyclopentadienone derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Other natural products with antibacterial and antiviral properties: Examples include penicillin and streptomycin.
Uniqueness: Colelomycerone A is unique due to its specific combination of biological activities and its natural origin from fungi. Its ability to inhibit bacterial and viral enzymes, along with its anti-tumor properties, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
1191896-73-7 |
|---|---|
Formule moléculaire |
C17H18O6 |
Poids moléculaire |
318.325 |
Nom IUPAC |
(10bS)-8,10,10b-trimethoxy-4-methyl-2,3-dihydrobenzo[h]chromene-5,6-dione |
InChI |
InChI=1S/C17H18O6/c1-9-5-6-23-17(22-4)13(9)16(19)15(18)11-7-10(20-2)8-12(21-3)14(11)17/h7-8H,5-6H2,1-4H3/t17-/m1/s1 |
Clé InChI |
VAGOQBYFFZTKCA-QGZVFWFLSA-N |
SMILES |
CC1=C2C(=O)C(=O)C3=CC(=CC(=C3C2(OCC1)OC)OC)OC |
Apparence |
Orange powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B593432.png)
![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)
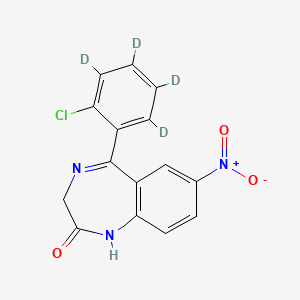
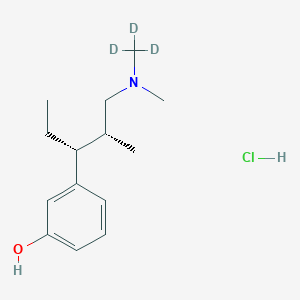
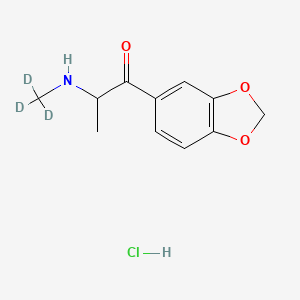
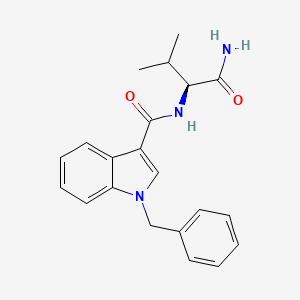
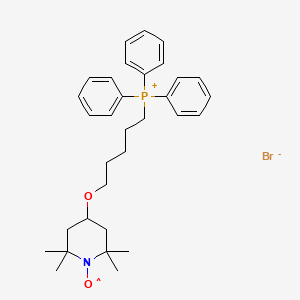
![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)
